6-(Desmethyl)-7-methyl zolpidem

Description

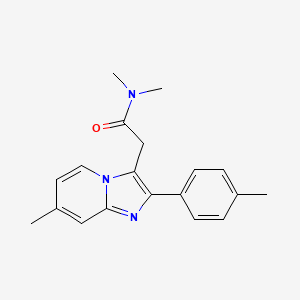

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-7-15(8-6-13)19-16(12-18(23)21(3)4)22-10-9-14(2)11-17(22)20-19/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNHSKGTUTQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-85-8 | |

| Record name | 6-(Desmethyl)-7-methyl zolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl) imidazo [1,2-a]pyridin-3-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DESMETHYL)-7-METHYL ZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID459KD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Routes of 6-(Desmethyl)-7-methyl Zolpidem for Research Standards

The laboratory synthesis of this compound, also known as N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, is not as extensively documented as that of its parent compound, zolpidem. nih.gov However, established synthetic routes for zolpidem and its analogs can be adapted to produce this specific compound. nih.govumich.edu The synthesis fundamentally involves the construction of the imidazo[1,2-a]pyridine (B132010) core, followed by the introduction of the N,N-dimethylacetamide side chain.

Strategies for Selective Synthesis of the Metabolite Analog

The selective synthesis of this compound hinges on the use of a specific precursor that dictates the substitution pattern on the imidazopyridine ring. Unlike the synthesis of zolpidem, which utilizes 2-amino-5-methylpyridine, the synthesis of this analog requires 2-amino-4-methylpyridine (B118599) as a key starting material. ontosight.aiarkat-usa.org

The general synthetic strategy involves a multi-step process:

Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. For this compound, 2-amino-4-methylpyridine is reacted with 2-bromo-1-(4-methylphenyl)ethan-1-one (also known as α-bromo-4-methylacetophenone). e3s-conferences.orgmdpi.com This reaction, often carried out in a suitable solvent like ethanol, forms the core heterocyclic structure, 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. nih.gov

Introduction of the Acetamide (B32628) Side Chain: The N,N-dimethylacetamide group is introduced at the 3-position of the imidazo[1,2-a]pyridine ring. A common method for this is the Mannich reaction, followed by further transformations. arkat-usa.org An alternative and more direct approach involves the reaction with an appropriate reagent like N,N-dimethyl-2-oxoacetamide in the presence of an acid catalyst. nih.gov More advanced methods, such as those employing flow chemistry, have also been developed for the synthesis of zolpidem and its analogs, offering high yields and purity. rsc.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of zolpidem and its analogs, often leading to higher yields and purities in significantly shorter reaction times. nih.gov

Precursor Compounds and Reaction Conditions Utilized in Research Settings

The successful laboratory synthesis of this compound relies on the careful selection of precursors and optimization of reaction conditions.

Precursor Compounds:

| Precursor Compound | Role in Synthesis |

| 2-Amino-4-methylpyridine | Provides the pyridine (B92270) portion of the imidazo[1,2-a]pyridine core with the methyl group at the 7-position. ontosight.aigoogle.com |

| 2-Bromo-1-(4-methylphenyl)ethan-1-one | Reacts with the aminopyridine to form the fused imidazole (B134444) ring and introduces the 4-methylphenyl group at the 2-position. |

| N,N-Dimethyl-2-oxoacetamide | A key reagent for introducing the N,N-dimethylacetamide side chain at the 3-position. nih.gov |

| Thionyl chloride or Phosphorus pentachloride | Can be used to activate a carboxylic acid intermediate for amidation with dimethylamine (B145610). arkat-usa.orggoogle.com |

| Sodium bicarbonate or other bases | Used to neutralize acid formed during the condensation reaction. nih.gov |

| Various organic solvents | Toluene, ethanol, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) are commonly used as reaction solvents. nih.govarkat-usa.org |

Reaction Conditions:

The reaction conditions can be tailored to the specific synthetic route chosen. For instance, microwave-assisted condensations can be carried out at elevated temperatures (e.g., 110°C) for short durations (e.g., 30 minutes). nih.gov The subsequent introduction of the side chain may also be performed under microwave irradiation. nih.gov Traditional methods may involve refluxing the reactants for several hours. arkat-usa.org The final amidation step, if proceeding through an acid chloride, is typically performed at room temperature. arkat-usa.org

Preparation of Analytical Standards and Reference Materials

The availability of high-purity analytical standards is crucial for the accurate quantification of this compound in research and forensic samples. umich.edu

Methods for Achieving High Purity for Research Use

Achieving the high purity required for an analytical reference standard typically involves one or more purification techniques following the initial synthesis.

Column Chromatography: This is a standard method for separating the desired compound from unreacted starting materials and by-products. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents such as ethyl acetate, dichloromethane, and methanol (B129727), with the specific ratio optimized to achieve good separation. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. google.com For zolpidem and its analogs, solvents like methanol or isopropanol (B130326) can be effective for recrystallization. google.com The formation of a salt, such as a tartrate salt, can also be used as a purification step, as the salt may have different solubility properties that facilitate crystallization. google.comgoogle.com

Chiral Separation: While this compound is not a chiral molecule, it is worth noting that methods for the chiral separation of other zolpidem analogs, such as zopiclone (B121070), have been developed using chiral stationary phases in high-performance liquid chromatography (HPLC). researchgate.netnih.gov This highlights the advanced chromatographic techniques available for the purification of closely related compounds.

The purity of the final product is typically assessed by HPLC, with purities exceeding 99% being the goal for reference standards. arkat-usa.org

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools in drug metabolism studies, serving as internal standards for quantitative analysis by mass spectrometry. researchgate.net Stable isotopes, such as deuterium (B1214612) (²H or D), are commonly used. lgcstandards.com

For this compound, a common strategy would be to introduce deuterium atoms into the N,N-dimethylacetamide moiety. This is analogous to the commercially available zolpidem-d6, where the six hydrogen atoms of the two methyl groups on the amide nitrogen are replaced with deuterium. epo.orgevitachem.com

The synthesis of such a deuterated analog would involve using a deuterated version of a precursor. For instance, deuterated dimethylamine can be used in the final amidation step to introduce the labeled N,N-di(methyl-d3) group. researchgate.net Practical synthetic routes for deuterated methylamine (B109427) and dimethylamine have been developed, making this approach feasible. researchgate.netsemanticscholar.org

Example of an Isotopic Labeling Strategy:

| Labeled Compound | Labeling Position | Precursor for Labeling | Application |

| This compound-d6 | N,N-di(methyl-d3) | Deuterated dimethylamine | Internal standard for LC-MS quantification |

The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in extraction efficiency, leading to more accurate and reliable quantitative results in biological samples. researchgate.net

Chemical Modifications and Derivatization for Mechanistic and Analytical Studies

Chemical modification and derivatization of this compound can be employed to facilitate its analysis or to probe its interactions in biological systems.

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for non-volatile compounds containing polar functional groups. nih.govjfda-online.com While this compound is amenable to LC-MS analysis without derivatization, GC-MS methods may require converting it to a more volatile and thermally stable form. nih.gov Silylation is a common derivatization technique for this purpose. jfda-online.com

For mechanistic studies, modifications to the imidazopyridine ring system can provide insights into structure-activity relationships. nih.govacs.orgresearchgate.netmdpi.com While the primary focus of this article is on this compound as an analytical standard, it is important to recognize that the imidazopyridine core is a versatile scaffold that can be functionalized at various positions to explore its biological activity. e3s-conferences.org Studies on other imidazopyridine-containing compounds have shown that modifications to the core can significantly impact their interaction with biological targets. nih.govacs.org

Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule responsible for its biological activity. For zolpidem and its congeners, including this compound, SAR exploration involves the systematic synthesis of analogs where specific parts of the molecule are altered to assess the impact on receptor binding affinity. ptfarm.plresearchgate.net

The core structure of these compounds is the 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamide scaffold. ptfarm.pl Research has shown that modifications at several key positions can significantly influence the compound's interaction with the γ-aminobutyric acid type-A (GABA-A) receptor, the primary target for this class of compounds. bohrium.comnih.gov

Key synthetic strategies and SAR findings include:

Substitution on the Imidazopyridine Ring: A series of 6-substituted analogs have been synthesized to probe the effects of different chemical groups at this position. ptfarm.plresearchgate.net For instance, replacing the 6-methyl group of zolpidem with other substituents can alter binding selectivity for different GABA-A receptor subtypes. The parent compound, zolpidem, features a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. researchgate.net The synthesis of compounds like this compound involves modifying this region of the molecule.

Modification of the Phenyl Ring: The 2-aryl group (typically a 4-methylphenyl group in zolpidem) is another critical site for modification. Altering the substituents on this phenyl ring can impact the molecule's electronic properties and steric profile, thereby affecting receptor affinity. ptfarm.pl

Alterations to the Acetamide Side Chain: The N,N-dimethylacetamide group at the 3-position is considered crucial for activity. SAR studies have revealed that replacing the tertiary amide with a secondary amide (which can act as a hydrogen bond donor) or other functional groups can drastically change the compound's potency. mdpi.com For example, 3-carboxylate derivatives have been found to be significantly more potent than the corresponding 3-acetamide derivatives in certain contexts. mdpi.com

The synthesis of these analogs often begins with the reaction of a substituted 2-aminopyridine with a bromoacetophenone derivative to form the core imidazopyridine ring system. gpatindia.com Subsequent chemical reactions are then used to introduce the desired side chain at the 3-position and perform other modifications. gpatindia.comresearchgate.net These systematic modifications allow researchers to build a comprehensive map of how structural changes relate to biological function, guiding the design of new compounds with specific properties. mdpi.com

Table 1: Structure-Activity Relationship Insights for Zolpidem Analogs

| Molecular Position | Modification | Impact on Activity | Reference |

| Imidazopyridine Ring | Substitution at position 6 | Influences binding selectivity for GABA-A receptor subtypes. | ptfarm.plresearchgate.net |

| Phenyl Ring | Substitution at position 2 | Affects electronic and steric properties, influencing receptor affinity. | ptfarm.pl |

| Acetamide Side Chain | Conversion of tertiary amide to secondary amide | Can increase potency by introducing a hydrogen bond donor. | mdpi.com |

| Acetamide Side Chain | Replacement with carboxylate derivatives | Can lead to more potent compounds. | mdpi.com |

Derivatization for Enhanced Detection in Analytical Methodologies

The accurate detection and quantification of zolpidem and its metabolites, such as this compound, in biological matrices is essential for forensic and clinical toxicology. nih.govacgpubs.org Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govnih.gov To improve the performance of these methods, chemical derivatization is often utilized.

Derivatization involves chemically modifying the target analyte to create a new compound (a derivative) with properties more suitable for the chosen analytical technique. The primary goals of derivatization in this context are:

Increased Volatility: For GC-MS analysis, compounds must be volatile enough to travel through the gas chromatograph. Many drug metabolites are not sufficiently volatile on their own. Derivatization, such as alkylation, can increase volatility, making GC-MS analysis feasible. researchgate.net For example, zolpidem's major urinary metabolite, zolpidem carboxylic acid, has been successfully analyzed by GC-MS after being alkylated with ethyl iodide. researchgate.net

Improved Chromatographic Separation: Derivatization can alter the chemical properties of an analyte, leading to better separation from other compounds in the sample matrix and reducing signal interference. researchgate.net

Enhanced Ionization Efficiency: In mass spectrometry, derivatization can introduce chemical moieties that ionize more efficiently, leading to a stronger signal and thus a lower limit of detection (LOD) and limit of quantification (LOQ). researchgate.netnih.gov

Common derivatization strategies for zolpidem and its analogs are often required for GC-MS methods to make the analytes volatile. acgpubs.orgnih.gov In contrast, LC-MS/MS methods can often analyze these compounds directly without derivatization, offering simpler and faster sample preparation. nih.gov However, even in LC-MS/MS, techniques like post-column reagent addition can be used to enhance the ionization of analytes as they enter the mass spectrometer, improving sensitivity. researchgate.net

Table 2: Analytical Methodologies for Zolpidem and Metabolites

| Analytical Technique | Derivatization Purpose | Example Method | Limit of Detection (LOD) | Reference |

| GC-MS | Increase volatility | Alkylation with ethyl iodide | 2 ng/mL | researchgate.net |

| GC-MS | Increase volatility | One-step extraction and analysis | 0.28 µg/mL | acgpubs.org |

| LC-MS/MS | Direct injection (no derivatization) | Dilution and direct injection | 0.5 ng/mL (zolpidem) | nih.gov |

| LC-MS/MS | Enhance ionization | Post-column addition of acetonitrile (B52724) | 0.01 ng/mL (zolpidem) | researchgate.net |

| HPLC-UV | Pre-concentration | Electromembrane extraction | 3 ng/mL | nih.gov |

Biochemical Formation Pathways of 6 Desmethyl 7 Methyl Zolpidem

Enzymatic Biotransformation of Zolpidem to its Metabolites

The metabolism of zolpidem is primarily hepatic and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. oup.com The process involves oxidation at three different positions on the zolpidem molecule, leading to hydroxylated derivatives that are subsequently converted to carboxylic acids. pharmgkb.orgnih.gov

Identification of Key Cytochrome P450 (CYP) Isoforms Involved

Multiple in vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have identified several CYP isoforms responsible for zolpidem metabolism. CYP3A4 is consistently identified as the principal enzyme, accounting for the majority of its clearance. umb.edu.plpharmgkb.orgnih.govnih.gov Other isoforms, however, make significant contributions.

The projected contributions of the key CYP isoforms to the net intrinsic clearance of zolpidem are summarized below:

| CYP Isoform | Projected Contribution to Net Clearance |

| CYP3A4 | ~60-61% |

| CYP2C9 | ~22% |

| CYP1A2 | ~14% |

| CYP2D6 | < 3% |

| CYP2C19 | < 3% |

| Data compiled from multiple in vitro studies. oup.comnih.govdrugbank.comwikipedia.org |

These studies confirm that while CYP3A4 is dominant, the metabolism of zolpidem is polymorphic, involving several key enzymes. nih.govdrugbank.com The contributions from CYP2D6 and CYP2C19 are considered minor. oup.comnih.gov

Contribution of Other Enzymes and Metabolic Systems

While the initial, rate-limiting steps of zolpidem biotransformation are carried out by CYP enzymes, subsequent reactions involve other metabolic systems. nih.gov The primary alcohol metabolites formed through CYP-mediated hydroxylation are rapidly oxidized to their corresponding carboxylic acids. pharmgkb.org This secondary oxidation step is typically carried out by cytosolic enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert the hydroxylated intermediates into the final, more water-soluble acid metabolites that are then excreted.

Specific Metabolic Reactions Leading to Zolpidem's Metabolites

The chemical transformation of zolpidem in the body is characterized by specific oxidative reactions. These reactions render the molecule inactive and facilitate its elimination from the body.

Role of Hydroxylation and Demethylation Reactions

The primary metabolic pathway for zolpidem is hydroxylation. pharmgkb.orgnih.gov This occurs at three main sites:

Hydroxylation of the methyl group on the phenyl ring. The resulting alcohol is then oxidized to form zolpidem phenyl-4-carboxylic acid (ZPCA).

Hydroxylation of the methyl group at the C6 position of the imidazopyridine ring. This alcohol is oxidized to create zolpidem 6-carboxylic acid (ZCA), which is a major urinary metabolite. oup.com

Hydroxylation directly on the imidazopyridine ring.

These parallel hydroxylation reactions produce alcohol derivatives. nih.gov It is important to note that demethylation, the removal of a methyl group, is not a primary metabolic route for zolpidem itself, in contrast to other drugs like zopiclone (B121070). diva-portal.org The metabolic focus is on the oxidation of the existing methyl groups. pharmgkb.org

Proposed Intermediates and Reaction Mechanisms

The mechanism of zolpidem metabolism follows the well-established catalytic cycle of cytochrome P450 enzymes. The process begins with the binding of zolpidem to the active site of a CYP enzyme, such as CYP3A4. The enzyme then activates molecular oxygen to insert an oxygen atom into a C-H bond on the zolpidem molecule, resulting in a hydroxylated intermediate. nih.gov These alcohol intermediates are stable enough to be detected in vitro but are quickly oxidized to carboxylic acids in vivo. pharmgkb.org There is no evidence in the current scientific literature to suggest the formation of epoxide intermediates in the metabolism of zolpidem.

In Vitro Metabolic Studies Using Recombinant Enzymes and Hepatic Microsomes

To elucidate the metabolic pathways of zolpidem, researchers have extensively used in vitro systems, which provide a controlled environment to study enzymatic reactions. researchgate.net Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a primary tool. nih.govnih.gov Additionally, recombinant enzymes—individual human CYP isoforms expressed in cell lines—are used to pinpoint the specific contribution of each enzyme. nih.govdrugbank.com

Studies with HLMs have determined the kinetic properties of zolpidem's biotransformation. The formation of the three principal hydroxylated metabolites has been quantified, with the pathway leading to the precursor of zolpidem phenyl-4-carboxylic acid (referred to as M-3 in some studies) showing the highest efficiency (Vmax/Km), accounting for over 80% of the net intrinsic clearance in vitro. nih.gov

Kinetic Parameters for Zolpidem Metabolite Formation in Human Liver Microsomes

| Metabolic Pathway | Vmax (pmol/min/mg) | Km (μM) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| M-3 (Phenyl hydroxylation) | 1140 | 144 | 7.9 |

| M-4 (Imidazopyridine methyl hydroxylation) | 280 | 227 | 1.2 |

| M-11 (Imidazopyridine ring hydroxylation) | 110 | 250 | 0.4 |

Adapted from Von Moltke et al., 1999. nih.gov Values are means.

Kinetic Characterization of Zolpidem Metabolite Formation

The metabolism of zolpidem is well-documented, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes. The process yields three main metabolites, designated as M-3, M-4, and M-11. nih.gov The formation of these metabolites follows Michaelis-Menten kinetics.

The most significant metabolic pathway is the formation of the M-3 metabolite, which accounts for over 80% of the total intrinsic clearance of zolpidem in human liver microsomes. nih.gov Kinetic studies have determined the mean Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of these metabolites, as detailed in the table below.

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) |

|---|---|---|---|

| M-3 | 145 ± 46 | 1440 ± 390 | 10.9 ± 2.6 |

| M-4 | 231 ± 97 | 290 ± 120 | 1.4 ± 0.4 |

| M-11 | 229 ± 103 | 110 ± 50 | 0.5 ± 0.1 |

Data from Greenblatt et al. nih.gov

It is crucial to note that "6-(desmethyl)-7-methyl zolpidem" is not identified as any of these primary metabolites. The chemical name N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide corresponds to this specific compound, distinguishing it structurally from zolpidem, which is N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide. nih.govnih.gov The metabolic pathways of zolpidem involve hydroxylation reactions, not the demethylation and subsequent methylation at different positions that would be required to form this compound. pharmgkb.orgdrugbank.com

Inhibition and Induction Studies of Zolpidem Metabolite-Forming Enzymes

The formation of zolpidem's primary metabolites is mediated by several CYP isoenzymes, with CYP3A4 playing a predominant role, followed by CYP2C9 and CYP1A2. nih.govwikipedia.org Inhibition studies have been conducted to assess the impact of various compounds on the activity of these enzymes.

Ketoconazole, a known inhibitor of CYP3A4, has been shown to significantly inhibit the formation of zolpidem's metabolites. Specifically, it inhibits the formation of the major M-3 metabolite with a 50% inhibitory concentration (IC50) of 0.61 μM. nih.gov Sulfaphenazole, an inhibitor of CYP2C9, also reduces the rate of zolpidem metabolism, though to a lesser extent than ketoconazole. nih.gov

Conversely, there is no evidence to suggest that zolpidem itself is a significant inducer of the major CYP enzymes. Studies have shown that zolpidem does not alter the mRNA levels of CYP1A1, CYP1A2, CYP2C9, and CYP3A4 in primary cultures of human hepatocytes. drugbank.com

These inhibition and induction studies focus on the enzymes responsible for the metabolism of zolpidem to its known metabolites. As the biochemical pathway for the formation of this compound is not established, there are no corresponding studies on the inhibition or induction of enzymes involved in its potential formation. The compound is recognized as "Zolpidem Related Compound A," an impurity found in zolpidem preparations, rather than a product of its metabolism. ontosight.aincats.io

Pharmacological and Biochemical Investigations in Vitro and Preclinical Models

In Vitro Receptor Binding Affinity Studies

Comprehensive receptor binding assays are fundamental to characterizing the molecular interactions of a compound. For a zolpidem-related compound, the primary target of interest is the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.

GABA-A Receptor Subunit Selectivity and Binding Profiles (e.g., α1, α2, α3, α5)

While direct binding data for 6-(Desmethyl)-7-methyl zolpidem are not available in the cited literature, the binding profile of its parent compound, zolpidem, is well-documented. Zolpidem exhibits marked selectivity for GABA-A receptors, with a distinct preference for those containing the α1 subunit. nih.govnih.gov This selectivity is considered a key factor in its sedative-hypnotic effects, as α1-containing GABA-A receptors are densely expressed in brain regions that regulate sleep. nih.gov

Zolpidem's affinity for different receptor subtypes is as follows:

High affinity for α1-containing receptors. nih.govresearchgate.net

Intermediate or low affinity for α2- and α3-containing receptors. nih.govresearchgate.net

No significant affinity for α5-containing receptors. nih.govresearchgate.net

An investigation into this compound would necessitate similar radioligand binding assays using recombinant GABA-A receptors of various subunit compositions (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to determine its binding affinities (Ki values) and establish its selectivity profile. The structural difference—the shift of a methyl group from the 6-position to the 7-position on the imidazopyridine core—could potentially alter the compound's interaction within the benzodiazepine (B76468) binding pocket at the α/γ subunit interface, thereby modifying its subunit selectivity.

Comparative Binding Characteristics with Parent Zolpidem

A direct comparison of binding affinities is essential to understand the potential pharmacological divergence between this compound and zolpidem. The established high affinity of zolpidem for α1-containing GABA-A receptors provides a critical benchmark. Studies on recombinant receptors report Ki values for zolpidem at α1βxγ2 receptors to be approximately 20 nM, while its affinity for α2- and α3-containing receptors is significantly lower (Ki ≈ 400 nM). nih.gov For α5-containing receptors, the Ki is typically above 5000 nM, indicating a lack of meaningful interaction. nih.gov

The structural integrity of the benzodiazepine binding pocket is crucial, and specific amino acid residues on the α1 and γ2 subunits are known to be critical for high-affinity zolpidem binding. nih.gov The isomeric change in this compound could influence how the molecule docks within this site, potentially increasing or decreasing its affinity for specific subunit combinations compared to the parent drug.

| GABA-A Receptor Subunit Composition | Zolpidem Affinity (Ki) | Reference |

|---|---|---|

| α1 Subunit-Containing | ~20 nM | nih.gov |

| α2 Subunit-Containing | ~400 nM | nih.gov |

| α3 Subunit-Containing | ~400 nM | nih.gov |

| α5 Subunit-Containing | ≥5000 nM (No significant affinity) | nih.gov |

Functional Activity Assessment in Cellular and Preclinical Models

Functional assays are required to determine whether receptor binding translates into a biological effect, such as modulation of ion channel activity.

Modulation of GABA-gated Chloride Currents (Electrophysiological Studies)

Zolpidem acts as a positive allosteric modulator at GABA-A receptors. This means it binds to a site distinct from the GABA binding site and enhances the effect of GABA, specifically by increasing the frequency of chloride (Cl-) channel opening, which leads to neuronal hyperpolarization. frontiersin.org

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or whole-cell patch-clamp recordings in neurons, are used to measure these effects. nih.govnih.govresearchgate.net Studies show that zolpidem potentiates GABA-evoked chloride currents, prolonging the decay time of inhibitory postsynaptic currents (IPSCs) without significantly affecting their amplitude. nih.govnih.gov This functional potentiation is most pronounced at α1-containing receptors.

To characterize this compound, similar electrophysiological studies would be necessary. Such experiments would reveal whether it enhances GABA-gated chloride currents and if its potency and efficacy in doing so differ from zolpidem, particularly across different receptor subtypes.

Assessment of Agonist or Antagonist Activity at Relevant Receptors

The available data confirm that zolpidem is a GABA-A receptor agonist (specifically, a positive allosteric modulator). nih.gov Its effects are blocked by benzodiazepine-site antagonists like flumazenil, confirming its mechanism of action. nih.govnih.gov

The agonist or antagonist profile of this compound remains to be determined. It is plausible that the structural modification could result in a compound with full agonist, partial agonist, or even antagonist activity at the benzodiazepine binding site. A partial agonist would produce a submaximal potentiation of GABA currents, while an antagonist would bind to the receptor but elicit no functional response, potentially blocking the effects of other agonists like zolpidem.

Investigation of Inactivity or Reduced Potency Compared to Zolpidem

Given that this compound is classified as a related compound or impurity, a primary area of investigation would be its potential for reduced potency or complete inactivity compared to zolpidem. Structure-activity relationship (SAR) studies of imidazopyridines show that even minor molecular modifications can significantly impact binding affinity and functional activity. gpatindia.com The positioning of the methyl group on the imidazopyridine core is critical for optimal interaction with the GABA-A receptor. gpatindia.com

Therefore, it is highly probable that this compound would exhibit reduced potency as a positive allosteric modulator. Functional assays measuring the concentration-response relationship for the potentiation of GABA-evoked currents would be required to quantify its potency (EC50) and compare it directly to that of zolpidem. Studies on zolpidem show its pharmacological activity is highly dependent on the γ2 subunit, with little to no modulation of receptors containing γ1 or γ3 subunits at therapeutic concentrations. frontiersin.org Any investigation into the related compound would need to assess its activity across these subunit variations as well.

| Functional Parameter | Observed Effect of Zolpidem | Reference |

|---|---|---|

| Activity Type | Positive Allosteric Modulator (Agonist) | nih.gov |

| Effect on GABA-gated Cl- Currents | Potentiates currents, prolongs decay time of IPSCs | nih.govnih.gov |

| Reversal by Antagonist | Effects are blocked by flumazenil | nih.govnih.gov |

| Subunit-Selectivity of Action | Effects are mediated primarily by α1-containing GABA-A receptors | nih.gov |

While this compound is chemically defined as a close structural isomer of zolpidem, a comprehensive, publicly available pharmacological profile for this specific compound is lacking. Based on the well-established structure-activity relationships of imidazopyridines, it is critical to conduct detailed in vitro binding and functional studies to characterize its effects on the GABA-A receptor system. Such investigations, using the parent compound zolpidem as a benchmark, would be necessary to determine its receptor selectivity, functional activity as an agonist or antagonist, and its potency relative to zolpidem. This information is essential for a complete understanding of the pharmacological landscape of zolpidem-related compounds.

Enzyme Interaction Profiles of the Metabolite

The characterization of a metabolite's interaction with drug-metabolizing enzymes is a critical step in drug development and safety assessment. Understanding whether a metabolite can inhibit or induce the activity of these enzymes is essential for predicting potential drug-drug interactions (DDIs). This section focuses on the theoretical framework and established methodologies for investigating the enzyme interaction profile of this compound.

Potential for Inhibition or Induction of Drug-Metabolizing Enzymes by this compound

Publicly available scientific literature does not currently provide specific data on the inhibitory or inductive potential of this compound on drug-metabolizing enzymes. However, the principles governing such interactions are well-established.

Enzyme Inhibition

Enzyme inhibition by a metabolite can lead to an increase in the plasma concentration of co-administered drugs that are substrates for the affected enzyme, potentially leading to toxicity. Inhibition can be reversible or irreversible.

Reversible Inhibition: This can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The effect is concentration-dependent and diminishes as the inhibitor is cleared.

Irreversible Inhibition: This often involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a loss of enzyme activity that is only restored by the synthesis of new enzyme. Time-dependent inhibition is a key characteristic of many irreversible inhibitors.

Enzyme Induction

Enzyme induction is the process by which a substance stimulates the synthesis of an enzyme, leading to increased metabolic activity. This can decrease the plasma concentrations of co-administered drugs that are substrates for the induced enzyme, potentially reducing their efficacy. Induction is typically mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR).

Studies on zolpidem have generally not indicated a significant potential for enzyme induction. Research using primary cultures of human hepatocytes found that zolpidem did not alter the mRNA levels of CYP1A1, CYP1A2, CYP2C9, and CYP3A4 clinpgx.org. The potential for this compound to act as an inducer remains uninvestigated.

In Vitro Assays for Enzyme Interaction Characterization

A variety of in vitro assays are routinely employed to characterize a compound's potential to interact with drug-metabolizing enzymes. These assays would be necessary to determine the enzyme interaction profile of this compound.

Inhibition Assays

To assess the inhibitory potential of this compound, a tiered approach is typically used:

Screening Assays: The metabolite would be incubated at one or two fixed concentrations with human liver microsomes (HLMs) or recombinant human CYP enzymes and a probe substrate for each major CYP isozyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A reduction in the formation of the probe substrate's metabolite would indicate inhibition.

IC50 Determination: If significant inhibition is observed in screening assays, concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Mechanism of Inhibition Studies: Further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki). For time-dependent inhibition, pre-incubation of the metabolite with the enzyme system before the addition of the probe substrate is performed.

The following table outlines the typical probe substrates used in such assays:

| CYP Isozyme | Probe Substrate |

| CYP1A2 | Phenacetin |

| CYP2C9 | Diclofenac |

| CYP2C19 | S-Mephenytoin |

| CYP2D6 | Dextromethorphan |

| CYP3A4/5 | Midazolam, Testosterone |

Induction Assays

To evaluate the potential for enzyme induction, primary cultures of human hepatocytes are the gold standard.

Hepatocyte Treatment: Cryopreserved or fresh human hepatocytes from multiple donors are treated with various concentrations of this compound over a period of 48 to 72 hours. Positive controls (known inducers) and negative controls (vehicle) are run in parallel.

Endpoint Measurement: Following the treatment period, the induction potential is assessed by measuring:

mRNA levels: Quantitative real-time PCR (qPCR) is used to measure the expression of target enzyme genes (e.g., CYP1A2, CYP2C9, CYP3A4).

Protein levels: Western blotting can be used to quantify the amount of enzyme protein.

Enzymatic activity: The metabolic activity of the induced enzymes is measured using probe substrates.

The following table summarizes the typical positive control inducers used in these assays:

| Target Enzyme | Positive Control Inducer |

| CYP1A2 | Omeprazole |

| CYP2C9 | Rifampicin |

| CYP2C19 | Rifampicin |

| CYP2D6 | Not readily inducible |

| CYP3A4 | Rifampicin |

Without such dedicated in vitro studies, the interaction profile of this compound with drug-metabolizing enzymes remains unknown.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Metabolite Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of 6-(Desmethyl)-7-methyl zolpidem and other zolpidem-related compounds, both liquid and gas chromatography methods are utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common analytical techniques for the quality control of zolpidem and the analysis of its metabolites. ontosight.ailcms.cz These methods offer high resolution and sensitivity for separating compounds like this compound from the parent drug and other related substances.

UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.6 µm), can achieve efficient separations with shorter analysis times. lcms.cz For instance, a CORTECS UPLC C18+ column can be used to achieve baseline separation of zolpidem and its metabolites. lcms.cz A typical mobile phase for the separation of zolpidem and its related compounds consists of a gradient mixture of an aqueous buffer (e.g., 0.01% formic acid or 5 mM ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). lcms.cznih.gov The separation is often performed at controlled temperatures to ensure reproducibility.

A study detailing the analysis of zolpidem and its metabolites in hair utilized an Xselect HSS T3 column with a gradient elution of 5 mM ammonium formate (B1220265) and acetonitrile, achieving separation and detection within 8 minutes. nih.gov Another method for analyzing benzodiazepines and Z-drugs in urine employed a CORTECS UPLC C18+ column with a gradient of 0.01% formic acid in water and 0.01% formic acid in acetonitrile. lcms.cz

Interactive Data Table: Example HPLC/UPLC Parameters for Zolpidem Metabolite Analysis

| Parameter | HPLC Method | UPLC Method |

| Column | CORTECS UPLC C18+ 2.7 µm (3.0 x 100 mm) lcms.cz | Xselect HSS T3 nih.gov |

| Mobile Phase A | 0.01% Formic Acid in Water lcms.cz | 5 mM Ammonium Formate nih.gov |

| Mobile Phase B | 0.01% Formic Acid in Acetonitrile lcms.cz | Acetonitrile nih.gov |

| Gradient | Gradient elution lcms.cz | Gradient elution nih.gov |

| Detection | Mass Spectrometry (MS) lcms.cz | Tandem Mass Spectrometry (MS/MS) nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of zolpidem and its metabolites, often used in forensic toxicology. nih.govresearchgate.netnih.govacgpubs.org Due to the lower volatility of some metabolites, a derivatization step is often necessary to convert them into more volatile compounds suitable for GC analysis. nih.govresearchgate.net For example, a method for determining zolpidem metabolites in hair involved derivatization with hexafluoroisopropanol and heptafluorobutyric anhydride. nih.govresearchgate.net

GC analysis is typically performed using a capillary column, such as an HP-5MS, which provides good separation of the analytes. acgpubs.org The separated compounds are then detected, most commonly by a mass spectrometer (GC-MS). nih.govacgpubs.orgresearchgate.net

Mass Spectrometry Applications for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. It is almost always coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of zolpidem and its metabolites in various biological matrices. lcms.cznih.govresearchgate.netscholarsresearchlibrary.comd-nb.info Electrospray ionization (ESI) in positive mode is a commonly used ionization technique for these compounds. nih.gov

In LC-MS/MS, specific precursor-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. nih.govd-nb.info For zolpidem, a common transition monitored is m/z 308.13 → 235.21. scholarsresearchlibrary.com The development of LC-MS/MS methods allows for the detection of zolpidem and its metabolites at picogram levels in samples like hair. nih.gov

A validated LC-MS/MS method for zolpidem in human plasma demonstrated a linear range of 0.10 to 149.83 ng/mL. scholarsresearchlibrary.com Another highly sensitive method for hair analysis had a lower limit of quantification of 1.0 pg/mg for zolpidem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic analysis for the confirmation of zolpidem and its metabolites. nih.govresearchgate.netnih.govacgpubs.orgresearchgate.net After separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for identification. researchgate.net

Selected Ion Monitoring (SIM) is often employed in GC-MS analysis to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target compound. researchgate.netnih.gov GC-MS methods have been developed and validated for the determination of zolpidem and its metabolites in various samples, including urine and postmortem specimens. researchgate.netacgpubs.orgresearchgate.net One such method for zolpidem in urine had a limit of detection of 0.28 µg/mL. acgpubs.org

Interactive Data Table: Comparison of Mass Spectrometry Techniques for Zolpidem Analysis

| Feature | LC-MS/MS | GC-MS |

| Typical Use | Quantitative analysis in biological fluids nih.govscholarsresearchlibrary.com | Forensic confirmation researchgate.netnih.gov |

| Sample Volatility | Not a limiting factor | Requires volatile or derivatized analytes nih.govresearchgate.net |

| Sensitivity | Very high (pg/mL levels) nih.gov | High (ng/mL to µg/mL levels) researchgate.netacgpubs.org |

| Ionization | Electrospray Ionization (ESI) nih.gov | Electron Ionization (EI) researchgate.net |

| Selectivity | High (MRM mode) nih.govd-nb.info | High (SIM mode) researchgate.netnih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns generated in the mass spectrometer is crucial for the structural elucidation of unknown metabolites. researchgate.netresearchgate.net For zolpidem and its derivatives, the fragmentation often starts with the cleavage of the side chain.

Studies on the degradation of zolpidem have shown characteristic fragmentation patterns. researchgate.netresearchgate.net The molecular ion of zolpidem (MH+) is observed at m/z 308. scholarsresearchlibrary.com A primary fragmentation involves the loss of the N,N-dimethylacetamide group, leading to a significant fragment ion. For zolpidem itself, the fragmentation can begin with the cleavage of the tertiary amide moiety (m/z 263), followed by the elimination of the carbonyl group (m/z 236). researchgate.net

By comparing the fragmentation patterns of suspected metabolites to that of the parent drug, researchers can deduce the location of metabolic modifications. For instance, the mass spectra of hydroxylated metabolites would show a molecular ion 16 mass units higher than that of zolpidem, while their fragmentation patterns would help pinpoint the position of the hydroxyl group. The presence of novel metabolites of zolpidem, such as dihydrodiol and cysteine adducts, has been revealed through the careful analysis of their mass spectra, indicating new metabolic pathways. d-nb.info

Method Validation for Research Matrices

Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For a research compound like this compound, this involves establishing a comprehensive set of performance characteristics to ensure the reliability, consistency, and accuracy of analytical data.

Development of Robust Methods for Biological Samples in Preclinical Studies

In the context of preclinical research, the quantification of this compound in biological matrices such as plasma is essential for pharmacokinetic and metabolic studies. The development of a robust analytical method is paramount for generating reliable data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for this purpose due to its high sensitivity and selectivity. scholarsresearchlibrary.comresearchgate.netoup.comnih.gov

A typical method for a novel analogue like this compound would be adapted from established zolpidem protocols. This would involve the extraction of the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. Solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration from plasma. scholarsresearchlibrary.com Alternatively, a simple protein precipitation or liquid-liquid extraction could be employed. researchgate.netresearchgate.net

The chromatographic separation would likely be achieved using a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate). scholarsresearchlibrary.comresearchgate.netoup.com The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection of this compound and an appropriate internal standard. scholarsresearchlibrary.comoup.comnih.gov

Parameters for Research Method Validation (e.g., Sensitivity, Selectivity, Linearity)

A comprehensive validation of the analytical method is crucial to ensure its performance. The key validation parameters, based on analogous methods for zolpidem, would include:

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). For zolpidem, LC-MS/MS methods have achieved LLOQs as low as 0.05 ng/mL in human plasma, which would be the target for a method developed for this compound. researchgate.netnih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances and metabolites. This is typically assessed by analyzing blank matrix samples to check for interferences. scholarsresearchlibrary.com

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a specific concentration range, and a correlation coefficient (r²) greater than 0.99 is generally considered acceptable. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples). For zolpidem, intra- and inter-batch accuracy values are generally within 85-115%, and precision (expressed as relative standard deviation, RSD) is typically less than 15%. scholarsresearchlibrary.comoup.com

Recovery: The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. For zolpidem, recovery from human plasma is often reported to be above 85%. scholarsresearchlibrary.comoup.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure the integrity of the samples. researchgate.netoup.com

The following interactive table summarizes typical validation parameters for an LC-MS/MS method for the analysis of a zolpidem-like compound in plasma, which would be representative for this compound.

| Validation Parameter | Typical Value/Range (based on zolpidem) | Reference(s) |

| Linearity Range | 0.1 - 200 ng/mL | scholarsresearchlibrary.comresearchgate.netnih.gov |

| Correlation Coefficient (r²) | > 0.99 | researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL | scholarsresearchlibrary.comresearchgate.netnih.gov |

| Accuracy (% Bias) | 87.70% - 107.53% | scholarsresearchlibrary.com |

| Precision (% RSD) | 0.67% - 9.82% | scholarsresearchlibrary.com |

| Recovery | ~87% | scholarsresearchlibrary.comoup.com |

Degradation Product Analysis and Stability in Research Environments

Understanding the stability of a research compound and identifying its potential degradation products is a critical aspect of its chemical characterization. This information is vital for ensuring the quality and integrity of the compound during its synthesis, storage, and use in research studies.

Forced Degradation Studies of this compound

Forced degradation, or stress testing, is carried out to predict the degradation pathways of a compound and to develop stability-indicating analytical methods. For this compound, this would involve subjecting the compound to a variety of stress conditions more severe than accelerated stability testing. Based on studies of zolpidem, these conditions would include: researchgate.netnih.govbenthamopenarchives.comjocpr.comnih.govakjournals.comakjournals.com

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 1 M HCl) at elevated temperatures. researchgate.netjocpr.comakjournals.comresearchgate.net

Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M or 1 M NaOH) at elevated temperatures. researchgate.netjocpr.comakjournals.comresearchgate.net

Oxidative Degradation: Reaction with an oxidizing agent such as hydrogen peroxide (e.g., 10% H₂O₂). researchgate.netnih.govjocpr.com

Photolytic Degradation: Exposure to ultraviolet (UV) light. researchgate.netnih.govbenthamopenarchives.comjocpr.com

Thermal Degradation: Heating the solid compound at elevated temperatures (e.g., 60-70°C). researchgate.netnih.govresearchgate.net

The extent of degradation under these conditions would be monitored using a stability-indicating method, typically a high-performance liquid chromatography (HPLC) method that can separate the parent compound from its degradation products. benthamopenarchives.comjocpr.com

The following table summarizes the typical conditions used in forced degradation studies of zolpidem, which would be applicable to this compound.

| Stress Condition | Reagent/Parameter | Duration/Temperature | Observed Degradation of Zolpidem | Reference(s) |

| Acidic Hydrolysis | 1.0 M HCl | 48 hours at 70°C | ~8% | researchgate.netakjournals.comresearchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours at 70°C | ~14% | researchgate.netakjournals.comresearchgate.net |

| Oxidative Degradation | 10% H₂O₂ | 2 hours (reflux at 80°C) | Significant degradation | nih.govjocpr.com |

| Photolytic Degradation | UV light (254 nm) | 2 hours | Significant degradation in solution | researchgate.netnih.govnih.gov |

| Thermal Degradation | Heat | 3 days at 60°C | No significant degradation | nih.govnih.gov |

Identification of Research-Relevant Degradants and Proposed Mechanisms

Following forced degradation, the identification of the resulting degradants is a crucial step. This is typically achieved using LC-MS, where the mass-to-charge ratio (m/z) of the degradation products can be determined, providing clues to their structures. researchgate.netakjournals.comakjournals.com Further structural elucidation can be accomplished using techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. jocpr.com

Based on extensive studies on zolpidem, several key degradation products have been identified. researchgate.netakjournals.comakjournals.com It is plausible that this compound would undergo similar degradation pathways. The major degradation products of zolpidem include:

Zolpacid: Formed through the hydrolysis of the amide group. researchgate.netakjournals.comresearchgate.net

Oxozolpidem: Results from the oxidation of the methylene (B1212753) group in the acetamide (B32628) side chain. researchgate.netresearchgate.net

Zolpaldehyde: Arises from the cleavage of the bond between the two carbonyl groups in oxozolpidem. researchgate.netresearchgate.net

Zolpyridine: Formed under photolytic conditions. researchgate.netakjournals.comakjournals.com

The proposed degradation pathways for zolpidem suggest that the imidazopyridine core is relatively stable, with degradation primarily occurring at the acetamide side chain. researchgate.netresearchgate.net The presence of the desmethyl and additional methyl groups on the imidazopyridine ring of this compound may influence the rate and products of degradation, a hypothesis that would need to be confirmed through dedicated studies on this specific compound.

The following table lists the major degradation products identified for zolpidem, which are relevant for the investigation of this compound.

| Degradation Product | Formation Condition | Proposed Structure | Reference(s) |

| Zolpacid | Acidic/Alkaline Hydrolysis | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid | researchgate.netakjournals.comresearchgate.net |

| Oxozolpidem | Photolytic/Oxidative | N,N-dimethyl-2-oxo-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide | researchgate.netresearchgate.net |

| Zolpaldehyde | Photolytic | 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetaldehyde | researchgate.netresearchgate.net |

| Zolpyridine | Photolytic | 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | researchgate.netakjournals.comakjournals.com |

Structure Activity Relationship Sar Analysis of 6 Desmethyl 7 Methyl Zolpidem

Impact of Structural Modifications (Desmethylation, Methylation) on Biological Activity

The structure of 6-(desmethyl)-7-methyl zolpidem differs from its parent compound, zolpidem, by two specific modifications on the imidazo[1,2-a]pyridine (B132010) core: the removal of the methyl group at the 6-position (desmethylation) and the introduction of a methyl group at the 7-position. These changes are pivotal in determining the molecule's potential biological activity.

Correlation Between Chemical Structure and Receptor Binding Affinity

The affinity of zolpidem and its analogues for the GABA-A receptor, their primary biological target, is highly sensitive to their chemical structure. wikipedia.orgdrugbank.com Zolpidem exhibits strong hypnotic properties by acting as a positive allosteric modulator of GABA-A receptors, with a notable preference for those containing the α1 subunit. wikipedia.orgncats.ionih.gov

The structural alterations in this compound—specifically the relocation of the methyl group from position 6 to 7 on the imidazopyridine ring—would be expected to alter its binding affinity for the GABA-A receptor compared to zolpidem. While direct binding data for this compound is not available, SAR studies on related imidazopyridine analogues have shown that substitutions on this ring are critical. For instance, in the context of developing antitubercular agents from the zolpidem scaffold, it was noted that the placement of a methyl group at either the 6- or 7-position was not anticipated to substantially affect potency, suggesting some flexibility in this region for that specific activity. nih.govacs.org However, for GABA-A receptor binding, such a shift is likely to modify the steric and electronic interactions within the receptor's binding pocket, potentially leading to a change in affinity and selectivity.

Influence of Functional Groups on Pharmacological Profile

The pharmacological profile of zolpidem is characterized by potent sedative-hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties. wikipedia.org This profile is directly linked to its preferential binding to α1-containing GABA-A receptors. nih.gov

The functional groups of zolpidem, particularly the methyl groups on the imidazopyridine and phenyl rings, are known metabolic hotspots. wikipedia.org The primary metabolites of zolpidem, formed by the oxidation of these methyl groups into carboxylic acids, are pharmacologically inactive. wikipedia.orgdrugbank.com

Table 1: Structural Comparison of Zolpidem, its Inactive Metabolite, and this compound

| Compound | Structure | Key Structural Features | Known Activity |

| Zolpidem | Imidazo[1,2-a]pyridine core; Methyl group at C6; p-tolyl group at C2; N,N-dimethylacetamide at C3 | Active GABA-A modulator | |

| Zolpidem phenyl-4-carboxylic acid (ZPCA) | Carboxylic acid on the phenyl ring (oxidized methyl group) | Inactive Metabolite | |

| This compound | Imidazo[1,2-a]pyridine core; No methyl group at C6 ; Methyl group at C7 ; p-tolyl group at C2; N,N-dimethylacetamide at C3 | Unknown/Potential Pharmacological Activity |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Key Pharmacophoric Elements Determining Receptor Interaction

The interaction of zolpidem-like compounds with the GABA-A receptor is governed by a specific set of structural features, known as a pharmacophore.

Identification of Critical Structural Features for GABA-A Receptor Engagement

For zolpidem, the essential pharmacophoric elements for high-affinity binding to the benzodiazepine (B76468) site of the GABA-A receptor are well-established. These include the imidazo[1,2-a]pyridine scaffold, the N,N-dimethylacetamide side chain, and the p-tolyl substituent. researchgate.netphyschemres.org The binding occurs at the interface between the α and γ subunits of the receptor. nih.gov Specific amino acid residues within the receptor are critical for this interaction. Studies have identified γ2Met57, γ2Phe77, and γ2Met130 as necessary for high-affinity zolpidem binding. nih.gov Furthermore, a stretch of amino acids in the γ2 subunit's loop F region is required to confer high-affinity binding. nih.gov

The structural integrity of the binding pocket is crucial. Mutations in certain areas, such as γ2 loop D and α1 loops A and B, affect the binding of all ligands, while mutations in γ2 loop E and α1 loop C can selectively alter ligand affinity, highlighting their role in ligand selectivity.

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and in silico docking studies have been used to visualize the binding of zolpidem within the GABA-A receptor pocket. nih.gov These models predict that specific residues, such as γ2Glu189, γ2Thr193, and γ2Arg194 in loop F, are important for stabilizing zolpidem in the binding site. nih.gov

While no specific molecular modeling studies for this compound are found in the literature, such an approach would be invaluable. A computational docking study could predict how the altered substitution pattern on the imidazopyridine ring affects the compound's orientation and interaction with key residues in the binding pocket. This would help to estimate its potential binding affinity and selectivity profile relative to zolpidem.

Table 2: Key GABA-A Receptor Residues for Zolpidem Binding

| Receptor Subunit | Residue | Location/Loop | Role in Binding |

| γ2 | Met57 | - | Necessary for high-affinity binding nih.gov |

| γ2 | Phe77 | - | Necessary for high-affinity binding nih.gov |

| γ2 | Met130 | - | Necessary for high-affinity binding nih.gov |

| γ2 | Glu189 | Loop F | Stabilizes zolpidem in binding pocket nih.gov |

| γ2 | Thr193 | Loop F | Stabilizes zolpidem in binding pocket nih.gov |

| γ2 | Arg194 | Loop F | Stabilizes zolpidem in binding pocket nih.gov |

Note: The table above is interactive. You can sort the columns by clicking on the headers.

Comparative SAR with Parent Zolpidem and Other Metabolites

The biological activity of zolpidem is critically dependent on its structure, as evidenced by its metabolites. The major metabolic pathways for zolpidem involve the oxidation of the methyl group on the phenyl ring or the methyl group on the imidazopyridine ring, leading to the formation of carboxylic acids. drugbank.com These metabolites are pharmacologically inactive, demonstrating that these methyl groups are essential for activity, either for receptor binding or for maintaining the correct electronic and conformational properties of the molecule. wikipedia.orgdrugbank.com

In contrast to these inactive metabolites, this compound does not involve the introduction of a highly polar carboxylic acid group. Instead, it features a translocation of a methyl group. Based on the strict structural requirements for zolpidem's activity, it is plausible that this compound would have a significantly different, likely reduced, affinity for the α1-GABA-A receptor subtype compared to the parent drug. However, without direct experimental evidence, it remains a possibility that it could possess some residual pharmacological activity. ontosight.ai This underscores the importance of controlling such impurities in pharmaceutical manufacturing to ensure consistent product performance and safety.

Explaining Observed Differences in Activity and Potency

This compound, also known as Zolpidem Related Compound A, is recognized as an impurity in the synthesis of zolpidem. researchgate.netscribd.com Its structural variance from the parent compound, zolpidem, is key to understanding its differing pharmacological profile. Zolpidem's activity is primarily mediated by its high-affinity binding to the benzodiazepine (BZD) site of the GABA-A receptor, with a notable preference for the α1 subunit. t3db.canih.gov This selectivity is thought to be responsible for its potent hypnotic effects with less pronounced anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines. amazonaws.com

The key structural features of zolpidem that govern its binding affinity and selectivity include the imidazo[1,2-a]pyridine core, the N,N-dimethylacetamide side chain at position 3, and the substituent groups on the bicyclic ring system. superchroma.com.twmdpi.com The methyl group at the 6-position of the imidazopyridine ring in zolpidem plays a crucial role in its interaction with the GABA-A receptor.

The shift of the methyl group from position 6 to 7 in this compound is expected to alter its binding affinity and potency. Studies on a series of 6-substituted zolpidem analogs have demonstrated that modifications at this position significantly influence the compound's interaction with the benzodiazepine receptor. researchgate.net Specifically, the presence of a methyl or a halogen group at the C6 position has been found to be favorable for high affinity. gpatindia.com Therefore, the absence of the methyl group at the 6-position in this compound likely leads to a reduction in binding affinity for the α1 subunit of the GABA-A receptor compared to zolpidem.

Furthermore, the introduction of a methyl group at the 7-position may not compensate for the loss of the 6-methyl substituent. While substitutions at various positions on the imidazopyridine ring can modulate activity, studies have indicated that an electronegative group at the 7-position can enhance anxiolytic activity. uspnf.com The effect of a small, electron-donating methyl group at this position is less well-characterized but is unlikely to restore the specific interactions facilitated by the 6-methyl group that are optimal for high-affinity binding to the hypnotic-associated α1 subunit.

Table 1: Comparison of Zolpidem and this compound

| Feature | Zolpidem | This compound |

| IUPAC Name | N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide nih.gov | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide amazonaws.com |

| Position of Methyl Group on Imidazopyridine Ring | 6-position | 7-position |

| Known Role | Active Pharmaceutical Ingredient (Hypnotic) nih.gov | Impurity (Zolpidem Related Compound A) researchgate.netscribd.com |

Implications for Designing Novel Zolpidem Analogs

The structure-activity relationship analysis of this compound provides valuable insights for the rational design of new zolpidem analogs with potentially improved or novel pharmacological properties. Understanding the consequences of altering substituent positions on the imidazopyridine core is fundamental to this endeavor.

The observation that moving the methyl group from the 6- to the 7-position is likely to reduce hypnotic potency suggests that the 6-position is a critical "hotspot" for maintaining high affinity for the α1-containing GABA-A receptors. Future drug design efforts aimed at creating potent hypnotics should, therefore, prioritize maintaining or optimizing substitution at the 6-position.

Conversely, the structural motif of this compound could be a starting point for developing analogs with different selectivity profiles. For instance, by exploring various substituents at the 7-position while keeping the 6-position unsubstituted, it may be possible to design compounds that target other GABA-A receptor subtypes with higher affinity, potentially leading to novel anxiolytics or other CNS-active agents with a different side-effect profile.

Furthermore, the exploration of zolpidem analogs has revealed that structural modifications can lead to compounds with entirely new therapeutic applications. For example, some analogs have been investigated for their potential as antituberculosis agents. This highlights the versatility of the imidazo[1,2-a]pyridine scaffold and suggests that even analogs with reduced hypnotic activity, such as potentially this compound, could be interesting leads for other therapeutic areas. The key is to systematically evaluate how different substitution patterns on the core structure affect activity at a range of biological targets.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in this process. scribd.com By building models based on the known activity of compounds like zolpidem and its analogs, including positional isomers like this compound, researchers can predict the activity of virtual compounds before undertaking their synthesis. This in silico screening can identify promising candidates with desired properties, such as enhanced selectivity or improved metabolic stability, thereby accelerating the discovery of novel and effective therapeutics.

Table 2: Summary of SAR Findings for Zolpidem Analogs

| Structural Modification | Effect on Activity/Potency | Reference |

| Substitution at 6-position | Methyl or halogen group is favorable for high affinity. | gpatindia.com |

| Substitution at 7-position | An electronegative group can increase anxiolytic activity. | uspnf.com |

| Amide Moiety | The amide carbonyl oxygen is crucial for binding affinity. | researchgate.net |

| Imidazo[1,2-a]pyridine Core | Essential scaffold for activity. | superchroma.com.twmdpi.com |

Mechanistic Toxicological Investigations Preclinical and in Vitro Contexts

Cellular and Molecular Mechanisms of Potential Toxicity

Investigations into Cellular Pathways Affected by the Metabolite (e.g., Oxidative Stress, Apoptosis)

No published studies were identified that have investigated the specific effects of 6-(desmethyl)-7-methyl zolpidem on cellular pathways such as oxidative stress or apoptosis. Research on the parent drug, zolpidem, has suggested potential links to oxidative stress in certain contexts, but these findings cannot be directly extrapolated to this specific metabolite without dedicated investigation.

In Vitro Cytotoxicity Assays and Biomarker Analysis

Dose-Response Studies in Relevant Cell Lines

No dose-response studies for this compound in any relevant cell lines have been published. These studies are fundamental in toxicology for establishing the concentrations at which a substance may induce cell death or other cytotoxic effects.

Identification of Molecular Biomarkers Indicative of Mechanistic Response

Without studies on the cellular effects of this compound, no molecular biomarkers indicative of a mechanistic response have been identified. Biomarker discovery would be contingent on initial in vitro or in vivo studies demonstrating a measurable biological effect.

Organ-Specific Mechanistic Studies in Preclinical Animal Models

No preclinical animal studies focusing on the organ-specific mechanistic toxicity of this compound have been documented in the available literature. Such studies would be necessary to understand the potential for toxicity in specific organs, such as the liver, kidney, or brain, following exposure to this metabolite.

Investigations into Cellular or Tissue-Level Changes (e.g., Hepatic, Renal)

Direct research on cellular or tissue-level changes induced specifically by this compound is limited. Toxicological assessments have predominantly focused on the parent drug, zolpidem.

For zolpidem, preclinical studies and clinical experience have generally shown a low incidence of severe organ toxicity. In a one-month oral toxicity study in young rats, pathological examinations of the parent compound, zolpidem, showed no effects on organ weights, and hematological and clinical chemistry examinations did not reveal any modifications considered to be toxicologically relevant. sukl.gov.cz

With regard to the liver, zolpidem is extensively metabolized by hepatic enzymes. wikipedia.org Despite this, zolpidem has been rarely implicated in causing clinically apparent liver injury. nih.gov One study on high-dose zolpidem abusers found that while minor alterations in liver enzymes were present in 9.3% of patients, only one case (0.9%) met the criteria for drug-induced liver injury (DILI), suggesting a relatively safe liver profile for the parent compound. droracle.ai In cases of mild to moderate hepatic impairment, a dose reduction of zolpidem is recommended, while it is avoided in severe impairment due to the risk of hepatic encephalopathy. droracle.ai

No specific studies detailing the effects of this compound on hepatic or renal cells or tissues were identified in the reviewed literature. The toxicological profile of this specific metabolite, therefore, remains largely uncharacterized.

Evaluation of Enzyme Activity and Gene Expression in Preclinical Organ Systems

Research into the enzymatic and genetic effects of this compound is also sparse. The available data primarily relates to the metabolism of its parent compound, zolpidem, which is mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Enzyme Activity

The biotransformation of zolpidem is the process that would lead to the formation of metabolites such as this compound. Multiple CYP isoenzymes are involved in zolpidem's metabolism. In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme, responsible for approximately 60% of its metabolic clearance. wikipedia.orgpharmgkb.org Other contributing enzymes include CYP2C9, CYP1A2, CYP2D6, and CYP2C19. wikipedia.orgresearchgate.net The formation of zolpidem's alcohol derivatives is considered the rate-limiting step in its metabolism, which is primarily mediated by CYP3A4. pharmgkb.org

Conversely, studies have also investigated the effect of zolpidem itself on CYP enzyme activity. In a model system using human liver microsomes, even high concentrations of zolpidem resulted in only negligible to weak inhibition of several key human CYP enzymes, including CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A. nih.gov This suggests that the parent compound has a low potential to cause clinical drug interactions by inhibiting these metabolic pathways. nih.gov However, some conflicting reports suggest zolpidem may act as a mechanism-based inhibitor of CYP3A4. pharmgkb.org The inhibitory profile of the this compound metabolite has not been specifically reported.

Gene Expression